![molecular formula C10H7NO2S B1358335 4-(Pyridin-3-yl)thiophene-2-carboxylic acid CAS No. 278803-22-8](/img/structure/B1358335.png)
4-(Pyridin-3-yl)thiophene-2-carboxylic acid
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Overview
Description
“4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is a thiophenecarboxylic acid . It has been identified as an anticoronaviral agent .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is C10H7NO2S . The molecular weight is 205.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” include a molecular weight of 205.23 g/mol . The compound is a solid . The InChI string isInChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H
.
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” a potential candidate for the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The unique properties of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could potentially enhance the performance of OLEDs.
Dye-Sensitized Solar Cells
Pyridine-based dyes, which can include “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, have been studied for their potential use in dye-sensitized solar cells . These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group .
Organic Electronic Devices
Compounds with limited solubility in common organic solvents, such as “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, are promising candidates for organic electronic devices prepared by vapor evaporation .
Coupling Reactions and Olefinations
Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . This suggests that “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could also be a useful substrate in these reactions.
Nuclear Research
Some compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation . This suggests that “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could potentially be used in nuclear research.
Mechanism of Action
Target of Action
Related compounds have shown potent anti-inflammatory activities . These compounds may target enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Mode of Action
It’s synthesized from a compound that interacts with thiourea to form a pyrimidinthiol derivative . This derivative may interact with its targets, leading to changes in their activity.
Biochemical Pathways
Related compounds have shown antioxidant activities, suggesting they may affect pathways related to oxidative stress .
Result of Action
Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
properties
IUPAC Name |
4-pyridin-3-ylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIRHVCQHQBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265094 |
Source
|
Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
278803-22-8 |
Source
|
Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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